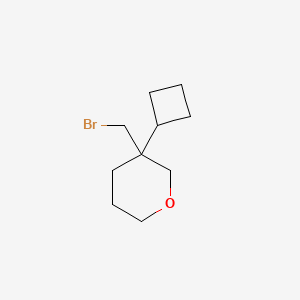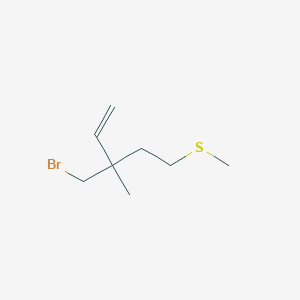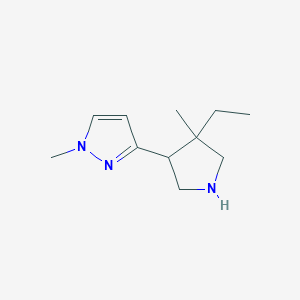
7-Chloro-4-ethyl-2-methyl-3-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-ethyl-2-methyl-3-propylquinoline is a chemical compound with the molecular formula C₁₅H₁₈ClN and a molecular weight of 247.76 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
The synthesis of 7-Chloro-4-ethyl-2-methyl-3-propylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
7-Chloro-4-ethyl-2-methyl-3-propylquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
7-Chloro-4-ethyl-2-methyl-3-propylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
7-Chloro-4-ethyl-2-methyl-3-propylquinoline can be compared with other quinoline derivatives, such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Cinchonine: Another antimalarial compound with a similar quinoline structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with multiple biological targets, making it a valuable tool in the development of new pharmaceuticals and industrial products.
Properties
Molecular Formula |
C15H18ClN |
|---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
7-chloro-4-ethyl-2-methyl-3-propylquinoline |
InChI |
InChI=1S/C15H18ClN/c1-4-6-13-10(3)17-15-9-11(16)7-8-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
VNZBUNHNBKJOCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1CC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)






![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)



![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
